molecular formula C6H6F6O2 B12089713 2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)-

2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)-

Cat. No.: B12089713
M. Wt: 224.10 g/mol
InChI Key: RPFSISQUSPIRRJ-ONEGZZNKSA-N
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Description

2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)- is a fluorinated organic compound characterized by its unique structure and properties. This compound is part of the larger family of fluorinated alkenes, which are known for their stability and reactivity. The presence of fluorine atoms significantly alters the chemical behavior of the molecule, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)- typically involves the fluorination of a suitable precursor. One common method is the reaction of 2-butene with hexafluoropropylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as antimony pentachloride (SbCl5) or aluminum chloride (AlCl3) to facilitate the addition of fluorine atoms.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity. The use of fluorinated solvents can also enhance the efficiency of the fluorination process.

Chemical Reactions Analysis

Types of Reactions

2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the double bond into a single bond.

    Substitution: Nucleophilic substitution reactions are possible, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium iodide (NaI) in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of hexafluoro-2-butanone or hexafluoro-2-butanoic acid.

    Reduction: Formation of 1,1,1,4,4,4-hexafluoro-2,3-dimethoxybutane.

    Substitution: Formation of 2-butene derivatives with different substituents replacing the methoxy groups.

Scientific Research Applications

2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the development of fluorinated compounds with unique properties.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism by which 2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)- exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms enhances the compound’s ability to participate in hydrogen bonding and electrostatic interactions, which can influence its reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, altering their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dichloro-, (E)-
  • 2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dibromo-, (E)-
  • 2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethyl-, (E)-

Uniqueness

Compared to its analogs, 2-Butene, 1,1,1,4,4,4-hexafluoro-2,3-dimethoxy-, (E)- is unique due to the presence of methoxy groups, which significantly influence its chemical reactivity and physical properties. The methoxy groups can participate in various chemical reactions, providing a versatile platform for further functionalization. Additionally, the compound’s high fluorine content imparts exceptional stability and resistance to degradation, making it valuable in applications requiring robust performance.

Properties

Molecular Formula

C6H6F6O2

Molecular Weight

224.10 g/mol

IUPAC Name

(E)-1,1,1,4,4,4-hexafluoro-2,3-dimethoxybut-2-ene

InChI

InChI=1S/C6H6F6O2/c1-13-3(5(7,8)9)4(14-2)6(10,11)12/h1-2H3/b4-3+

InChI Key

RPFSISQUSPIRRJ-ONEGZZNKSA-N

Isomeric SMILES

CO/C(=C(\C(F)(F)F)/OC)/C(F)(F)F

Canonical SMILES

COC(=C(C(F)(F)F)OC)C(F)(F)F

Origin of Product

United States

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